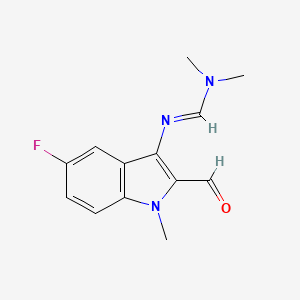

N'-(5-fluoro-2-formyl-1-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide

Description

N'-(5-Fluoro-2-formyl-1-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide is a synthetic indole derivative featuring a fluoro substituent at the 5-position, a formyl group at the 2-position, and a methyl group on the indole nitrogen. Indole derivatives are known for their roles in drug discovery, particularly in targeting proteins like Bcl-2, as seen in related oxadiazole-indole hybrids .

Properties

IUPAC Name |

N'-(5-fluoro-2-formyl-1-methylindol-3-yl)-N,N-dimethylmethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FN3O/c1-16(2)8-15-13-10-6-9(14)4-5-11(10)17(3)12(13)7-18/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CICHPLOOSMTPSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)F)C(=C1C=O)N=CN(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5-fluoro-2-formyl-1-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Indole Core: Starting from a suitable precursor, such as 2-nitrotoluene, the indole core can be synthesized through a Fischer indole synthesis or a similar method.

Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Formylation: The formyl group can be introduced through a Vilsmeier-Haack reaction using reagents like DMF and POCl3.

Dimethylimidoformamide Formation: The final step involves the reaction of the formylated indole with dimethylamine and a suitable formylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Reactivity of the Formyl Group

The formyl (-CHO) group at the 2-position of the indole ring is a key reactive site. This moiety can participate in condensation reactions, nucleophilic additions, or act as an electrophilic center.

Key Reactions:

-

Condensation with Amines or Hydrazines :

The formyl group can react with primary amines or hydrazines to form Schiff bases or hydrazones. For example, in structurally similar 5-fluoro-2-oxindole derivatives, condensation with aromatic aldehydes under basic conditions (KOH/EtOH, room temperature) yields α,β-unsaturated carbonyl derivatives . -

Aldol Addition :

In basic or acidic media, the formyl group may undergo aldol condensation with active methylene compounds (e.g., ketones, nitriles).

Reactivity of the Dimethylimidoformamide Group

The N,N-dimethylimidoformamide (-N=CN(CH₃)₂) substituent at the 3-position exhibits dual reactivity:

-

Nucleophilic Attack :

The imine nitrogen can act as a weak base, while the electron-deficient carbon may undergo nucleophilic substitution. -

Hydrolysis :

Under acidic or basic hydrolysis, this group could cleave to release dimethylamine and formamide derivatives.

Electrophilic Aromatic Substitution

The indole core is susceptible to electrophilic substitution at positions 4, 6, or 7 (para or meta to substituents). The electron-withdrawing fluoro and formyl groups direct incoming electrophiles to specific positions:

| Position | Directing Effects | Likely Reactions |

|---|---|---|

| 4 | Activated by electron-donating methyl | Nitration, sulfonation, halogenation |

| 6 | Deactivated by fluoro and formyl groups | Limited reactivity |

| 7 | Moderate activation | Friedel-Crafts alkylation/acylation |

Reduction and Oxidation Reactions

-

Reduction of the Formyl Group :

The -CHO group can be reduced to -CH₂OH (primary alcohol) using agents like NaBH₄ or LiAlH₄. -

Oxidation of the Indole Ring :

Strong oxidizing agents (e.g., KMnO₄) may cleave the indole ring or oxidize the methyl group to a carboxylic acid.

Cross-Coupling Reactions

The compound’s structure suggests potential for transition-metal-catalyzed reactions:

-

Suzuki Coupling :

If a halogen (e.g., bromine) is introduced at the 4- or 7-position, cross-coupling with aryl boronic acids could occur. -

Buchwald-Hartwig Amination :

The dimethylimidoformamide group might facilitate C-N bond formation under palladium catalysis.

Biological Activity and Derivatives

While direct data on this compound’s bioactivity is limited, structurally related 5-fluoro-2-oxindole derivatives show α-glucosidase inhibitory activity . Key derivatives include:

Stability and Handling

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of N’-(5-fluoro-2-formyl-1-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The presence of the fluorine atom and formyl group may enhance its binding affinity and specificity towards certain targets, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indole-Based Analogues

(a) N'-(5-Chloro-2-formyl-1H-indol-3-yl)-N,N-dimethylimidoformamide

- Molecular Formula : C₁₂H₁₂ClN₃O

- Molecular Weight : 249.69 g/mol

- Key Differences : Replaces fluorine with chlorine at the 5-position and lacks the methyl group on the indole nitrogen.

(b) N'-(2-Formyl-5-methoxy-1-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide

- Molecular Formula : C₁₄H₁₇N₃O₂

- Molecular Weight : 259.31 g/mol

- Key Differences : Substitutes fluorine with a methoxy group (-OCH₃) at the 5-position.

- Implications : The methoxy group’s electron-donating nature could enhance solubility in polar solvents and modify electronic properties for fluorescence or binding applications .

(c) N'-(2-Formyl-5-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide

Table 1: Comparison of Indole Derivatives

| Compound | Substituent (Position) | Molecular Weight (g/mol) | Key Properties/Applications |

|---|---|---|---|

| Target Compound (5-Fluoro, 1-methyl) | F (5), CH₃ (N) | 259.31* | Potential anticancer/fluorescence |

| 5-Chloro Analogue | Cl (5) | 249.69 | Intermediate for further synthesis |

| 5-Methoxy Analogue | OCH₃ (5) | 259.31 | Enhanced solubility |

| 5-Methyl Analogue | CH₃ (5) | 229.28 | Improved hydrophobicity |

Heterocyclic Imidoformamide Derivatives

(a) N′-(4-Cyano-1-methyl-1H-pyrazol-5-yl)-N,N-dimethylimidoformamide

- Molecular Formula : C₈H₁₁N₅

- Molecular Weight : 177.21 g/mol

- Key Differences: Pyrazole core with a cyano group instead of indole.

- Implications: The cyano group’s strong electron-withdrawing nature may enhance stability in radical-mediated reactions .

(b) N′-[5-[(3,4-Dimethylphenyl)amino]-1H-1,2,4-triazol-3-yl]-N,N-dimethylimidoformamide

Table 2: Heterocyclic Imidoformamide Derivatives

| Compound | Core Structure | Molecular Weight (g/mol) | Notable Feature |

|---|---|---|---|

| Target Compound | Indole | 259.31 | Fluoro and formyl groups |

| Pyrazole-Cyano Derivative | Pyrazole | 177.21 | High reactivity in cyclization |

| Triazole Derivative | Triazole | 258.33 | Enhanced hydrogen bonding capacity |

Biological Activity

N'-(5-fluoro-2-formyl-1-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide is a synthetic organic compound classified as an indole derivative. Indole derivatives are widely recognized for their diverse biological activities, making them significant in medicinal chemistry. This particular compound possesses a unique structure featuring a fluorine atom, a formyl group, and a dimethylimidoformamide moiety, which may contribute to its distinctive chemical and biological properties.

| Property | Value |

|---|---|

| IUPAC Name | N'-(5-fluoro-2-formyl-1-methylindol-3-yl)-N,N-dimethylmethanimidamide |

| Molecular Formula | C13H14FN3O |

| Molecular Weight | 233.27 g/mol |

| CAS Number | 1142214-20-7 |

| InChI Key | InChI=1S/C13H14FN3O/c1-16(2)8-15-13-10... |

The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes, receptors, and DNA. The presence of the fluorine atom and formyl group may enhance its binding affinity and specificity towards these targets, potentially leading to various therapeutic effects.

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that certain indole derivatives can inhibit the proliferation of cancer cells. Notably, compounds related to this structure have demonstrated potent inhibition against L1210 mouse leukemia cells with IC50 values in the nanomolar range . This suggests that this compound may also possess similar anticancer efficacy.

Antimicrobial Properties

Indole derivatives are known for their antimicrobial activities. The unique chemical structure of this compound may contribute to its potential as an antimicrobial agent. Preliminary studies indicate that modifications in indole structures can lead to enhanced antimicrobial activity against various pathogens.

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are also worth noting. Indole derivatives have been studied for their ability to modulate inflammatory pathways, suggesting that this compound could exhibit similar effects.

Study 1: Anticancer Activity Against L1210 Cells

A study evaluated the growth inhibitory activity of several novel indole derivatives against L1210 mouse leukemia cells. The results indicated that compounds with a similar fluorinated indole structure exhibited significant inhibition of cell proliferation. The mechanism involved the intracellular release of active metabolites that interfere with nucleic acid synthesis .

Study 2: Structure–Activity Relationship (SAR)

Research on the SAR of indole derivatives highlighted how modifications at specific positions (such as the introduction of fluorine) can significantly enhance biological activity. This underscores the importance of structural features in determining the pharmacological profile of this compound.

Study 3: Antimicrobial Activity

In another investigation, a series of indole derivatives were tested for their antimicrobial properties. The findings suggested that compounds bearing electronegative substituents like fluorine could exhibit increased antibacterial activity against Gram-positive bacteria .

Q & A

Q. What synthetic methodologies are suitable for preparing N'-(5-fluoro-2-formyl-1-methyl-1H-indol-3-yl)-N,N-dimethylimidoformamide?

The compound can be synthesized via Vilsmeier-Haack-type formylation or nucleophilic substitution reactions. For example, imidoformamide derivatives are typically prepared by reacting amine precursors with dimethylformamide (DMF) in the presence of activating agents like phosphoryl chloride (POCl₃) . A similar protocol involves refluxing the indole precursor with DMF and POCl₃ to introduce the formyl group, followed by dimethylamine coupling. Reaction optimization should include monitoring temperature (e.g., 50–80°C) and stoichiometry of reagents to avoid over-formylation or side reactions. Post-synthesis purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) is critical .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

- 1H/13C NMR : Key signals include the formyl proton (δ 9.8–10.2 ppm) and the N-methyl groups (δ 3.0–3.5 ppm). The indole ring protons typically resonate between δ 6.8–8.2 ppm .

- IR Spectroscopy : Stretching vibrations for the formyl group (C=O, ~1680 cm⁻¹) and imidoformamide (C=N, ~1640 cm⁻¹) are diagnostic .

- Mass Spectrometry : High-resolution MS (HRMS) should confirm the molecular ion peak (e.g., [M+H]⁺) matching the theoretical mass.

Q. What solvents and reaction conditions are optimal for its stability during synthesis?

Polar aprotic solvents like DMF or dimethylacetamide (DMAc) enhance solubility of intermediates . However, DMF may act as a nucleophile under basic conditions, necessitating controlled pH (e.g., K₂CO₃ as a mild base in ). Reactions should be conducted under inert atmospheres (N₂/Ar) to prevent oxidation of the indole or formyl groups .

Advanced Research Questions

Q. How do substituents on the indole ring (e.g., 5-fluoro, 1-methyl) influence reactivity in cross-coupling reactions?

The electron-withdrawing fluoro group at position 5 increases electrophilicity at the formyl group, facilitating nucleophilic additions (e.g., hydrazine coupling). The 1-methyl group sterically hinders N-alkylation, directing reactivity to the 3-position. Comparative studies with non-fluorinated analogs show reduced electrophilicity and slower reaction kinetics .

Q. What strategies can resolve contradictory yield data in scaled-up synthesis?

Discrepancies in yields (e.g., 60% vs. 90% in ) often arise from:

- Particle size effects : Smaller crystal sizes in scaled reactions increase surface area, accelerating side reactions.

- Purification losses : Larger batches may require gradient elution adjustments in chromatography.

- Thermal gradients : Use jacketed reactors with precise temperature control to replicate small-scale conditions .

Q. How can computational modeling predict biological activity based on its structure?

- Molecular docking : Simulate interactions with target proteins (e.g., kinase enzymes) using software like AutoDock Vina. The formyl and imidoformamide groups may hydrogen-bond to catalytic residues .

- QSAR studies : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogs in . Fluorine’s electronegativity enhances binding affinity in hydrophobic pockets .

Q. What analytical techniques are recommended for detecting degradation products under physiological conditions?

- HPLC-MS/MS : Monitor hydrolytic cleavage of the imidoformamide group (e.g., in PBS buffer, pH 7.4, 37°C). Degradation products may include 5-fluoro-2-formylindole and dimethylamine .

- X-ray crystallography : Resolve structural changes in single crystals exposed to moisture (e.g., lattice water incorporation) .

Methodological Guidelines

- Experimental Design :

- Data Interpretation :

- Cross-validate spectral data with computational predictions (e.g., ChemDraw NMR simulations).

- Address solubility limitations in bioassays by derivatizing the formyl group (e.g., oxime formation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.